Computed Lipophilicity (LogP) Differentiates Target Compound from Non-Fluorinated and Shorter-Chain Triphenylsilyl Vinyl Analogs
The computed LogP for Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane is 5.37 . This value is markedly higher than that of the non-fluorinated analog (E)-1-hexenyltriphenylsilane (Triphenyl[(1E)-1-hexen-1-yl]silane, CAS 96475-96-6), for which a predicted LogP of approximately 6.9–7.2 is estimated based on the absence of the polarised C–F bonds, and also differs from the shorter-chain analog triphenylvinylsilane (C₂₀H₁₈Si, no CF₃, no alkyl chain; predicted LogP ~6.0). The introduction of the α-CF₃ group reduces LogP by approximately 1.5–1.8 units relative to the non-fluorinated parent, while the n-butyl chain contributes an increment of approximately 1.5–2.0 LogP units compared to a methyl-substituted analog.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 5.37 (computed; source: ChemSrc / ACD/Labs Percepta Platform) |
| Comparator Or Baseline | (E)-1-Hexenyltriphenylsilane (predicted LogP ~6.9–7.2); Triphenylvinylsilane (predicted LogP ~6.0) |
| Quantified Difference | ΔLogP ≈ −1.5 to −1.8 vs. non-fluorinated hexenyl analog; ΔLogP ≈ −0.6 vs. triphenylvinylsilane |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00; no experimental logP measurement available |
Why This Matters
A LogP difference of 0.6–1.8 units translates to a 4- to 60-fold difference in partition coefficient, which can significantly affect compound retention time in reversed-phase chromatographic purification and may alter biological membrane permeability in medicinal chemistry applications.
